molecular formula C41H77O3P B12644291 4-Nonylphenyl ditridecyl phosphite CAS No. 84787-77-9

4-Nonylphenyl ditridecyl phosphite

Cat. No.: B12644291
CAS No.: 84787-77-9
M. Wt: 649.0 g/mol
InChI Key: CEQWIUHWWZAJEI-UHFFFAOYSA-N
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Description

4-Nonylphenyl ditridecyl phosphite is an organophosphite compound with the molecular formula C41H77O3P. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics. This compound helps in preventing the degradation of materials by scavenging free radicals and decomposing peroxides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenyl ditridecyl phosphite typically involves the reaction of phosphorus trichloride (PCl3) with nonylphenol and tridecyl alcohol. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The process involves:

    Combining PCl3 with nonylphenol: This step is performed with agitation and heating to facilitate the reaction and liberate hydrogen chloride (HCl) as a by-product.

    Addition of tridecyl alcohol: This is added to the reaction mixture to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction temperature is carefully controlled, typically ranging from room temperature to 130°C. Excess nonylphenol is removed by thin film distillation to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenyl ditridecyl phosphite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohols.

    Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.

    Water or aqueous solutions: For hydrolysis reactions.

    Acids or bases: Can catalyze substitution reactions.

Major Products Formed

    Phosphates: From oxidation reactions.

    Phosphorous acid and alcohols: From hydrolysis reactions.

    Various substituted phosphites: From substitution reactions.

Scientific Research Applications

4-Nonylphenyl ditridecyl phosphite has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 4-Nonylphenyl ditridecyl phosphite involves its antioxidant properties. It scavenges free radicals and decomposes peroxides, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and peroxides, which are neutralized by the phosphite group, converting them into less reactive species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonylphenyl ditridecyl phosphite is unique due to its specific combination of nonylphenyl and tridecyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly effective in stabilizing a wide range of polymers and plastics, offering superior performance compared to other phosphite antioxidants.

Properties

CAS No.

84787-77-9

Molecular Formula

C41H77O3P

Molecular Weight

649.0 g/mol

IUPAC Name

(4-nonylphenyl) ditridecyl phosphite

InChI

InChI=1S/C41H77O3P/c1-4-7-10-13-16-18-20-22-25-28-31-38-42-45(43-39-32-29-26-23-21-19-17-14-11-8-5-2)44-41-36-34-40(35-37-41)33-30-27-24-15-12-9-6-3/h34-37H,4-33,38-39H2,1-3H3

InChI Key

CEQWIUHWWZAJEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC

Origin of Product

United States

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